2-Chloro-4-fluoro-5-methylbenzenesulfonamide
Overview
Description
2-Chloro-4-fluoro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide typically involves the sulfonation of 2-Chloro-4-fluoro-5-methylbenzene. One common method includes the reaction of 2-Chloro-4-fluoro-5-methylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-5-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, as it can act as a ligand for various biological targets.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
2-Chloro-4-fluoro-5-methylbenzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.
2-Chloro-4-fluoro-5-methylbenzene: This is the parent compound without the sulfonamide group.
Uniqueness
2-Chloro-4-fluoro-5-methylbenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The sulfonamide group also imparts specific properties, such as the ability to form hydrogen bonds, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZFXXLSYQSELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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